molecular formula C21H25N2O3S+ B11216246 1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11216246
M. Wt: 385.5 g/mol
InChI Key: FDRMHBSOGZLCMN-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound featuring a unique imidazo[2,1-b][1,3]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazo[2,1-b][1,3]thiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functional Group Modifications: Introduction of the 2,5-dimethoxyphenyl and 4-methylphenyl groups through electrophilic aromatic substitution or similar reactions.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position, often achieved through oxidation reactions using reagents like hydrogen peroxide or organic peroxides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the imidazo[2,1-b][1,3]thiazine core.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethoxyphenyl)-2-(4-methylphenyl)ethanone: Shares the 2,5-dimethoxyphenyl and 4-methylphenyl groups but lacks the imidazo[2,1-b][1,3]thiazine core.

    3-(2,5-Dimethoxyphenyl)-1-(4-methylphenyl)propan-1-one: Similar functional groups but different core structure.

Uniqueness

1-(2,5-Dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is unique due to its imidazo[2,1-b][1,3]thiazine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H25N2O3S+

Molecular Weight

385.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C21H25N2O3S/c1-15-5-7-16(8-6-15)21(24)14-22(20-23(21)11-4-12-27-20)18-13-17(25-2)9-10-19(18)26-3/h5-10,13,24H,4,11-12,14H2,1-3H3/q+1

InChI Key

FDRMHBSOGZLCMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=C(C=CC(=C4)OC)OC)O

Origin of Product

United States

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